Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with methyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the cyclopentane and pyrrolidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Cyclopentane derivatives: Compounds such as cyclopentanone and cyclopentanol.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine.
Uniqueness
Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-21-15(19)12-23-13-6-9-18(11-13)16(20)17(7-2-3-8-17)14-5-4-10-22-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXZBKKZLFUTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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